molecular formula C15H14N4O7 B213782 DIMETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}TEREPHTHALATE

Cat. No.: B213782
M. Wt: 362.29 g/mol
InChI Key: DGOHJUPRTHHVIF-UHFFFAOYSA-N
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Description

Dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate is a complex organic compound featuring a pyrazole ring substituted with a nitro group and an acetyl group, linked to a terephthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}TEREPHTHALATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Acetic anhydride, catalysts.

Major Products

    Amino Derivatives: Formed through reduction of the nitro group.

    Oxidized Derivatives: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of DIMETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity . The acetyl group can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate is unique due to the presence of the nitro group, which imparts distinct chemical properties, such as increased reactivity and potential for redox reactions . This makes it particularly valuable for applications requiring specific chemical functionalities.

Properties

Molecular Formula

C15H14N4O7

Molecular Weight

362.29 g/mol

IUPAC Name

dimethyl 2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C15H14N4O7/c1-25-14(21)9-3-4-11(15(22)26-2)12(5-9)17-13(20)8-18-7-10(6-16-18)19(23)24/h3-7H,8H2,1-2H3,(H,17,20)

InChI Key

DGOHJUPRTHHVIF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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